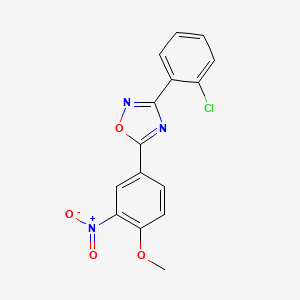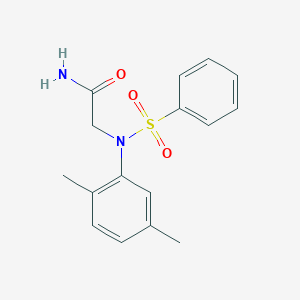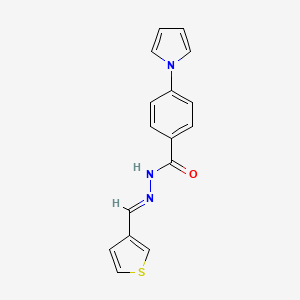![molecular formula C10H16N2OS2 B5800100 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime, also known as DTTCO, is a chemical compound that has been extensively studied for its potential use in scientific research. DTTCO is a member of the oxime family of compounds, which are known for their ability to bind to metal ions and form stable complexes. In
作用機序
5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime binds to metal ions through its oxime functional group, forming stable complexes that exhibit fluorescent properties. The exact mechanism of 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime's binding to metal ions is still being studied, but it is believed to involve coordination of the metal ion to the nitrogen and oxygen atoms of the oxime group.
Biochemical and Physiological Effects:
5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a promising candidate for use in biological applications.
実験室実験の利点と制限
One advantage of 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime is its high selectivity for certain metal ions, which allows for accurate detection and quantification of these ions in biological samples. Another advantage is its strong fluorescence, which allows for easy detection and imaging. However, one limitation of 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime is its relatively low quantum yield, which can make it difficult to detect at low concentrations.
将来の方向性
There are many future directions for research on 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime. One area of interest is the development of new derivatives of 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime with improved fluorescent properties and selectivity for specific metal ions. Another area of interest is the use of 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime in imaging and sensing applications, such as in vivo imaging of metal ions in biological systems. Additionally, 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime could be used in the development of new therapeutics for diseases that involve metal ion dysregulation. Overall, 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime is a promising compound with many potential applications in scientific research.
合成法
5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime can be synthesized by reacting 5-(dimethylaminomethyl)-2-ethylthio-3-thiophenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The resulting compound is then purified by recrystallization or column chromatography. The yield of 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime is typically around 80-90%.
科学的研究の応用
5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime has been studied for its potential use as a fluorescent probe for metal ions such as copper, zinc, and iron. The compound has been shown to selectively bind to these metal ions and exhibit strong fluorescence, making it a useful tool for detecting and quantifying metal ions in biological samples. 5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime has also been studied for its potential use in imaging and sensing applications.
特性
IUPAC Name |
(NE)-N-[[5-[(dimethylamino)methyl]-2-ethylsulfanylthiophen-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS2/c1-4-14-10-8(6-11-13)5-9(15-10)7-12(2)3/h5-6,13H,4,7H2,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPRRBQRVICXOZ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(S1)CN(C)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=C(C=C(S1)CN(C)C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-Ethylthio-4-((hydroxyimino)methyl)(2-thienyl)]methyl}dimethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)





![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)